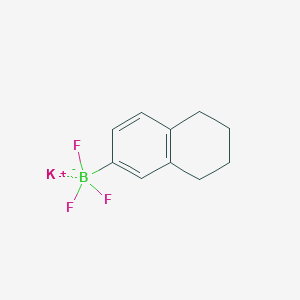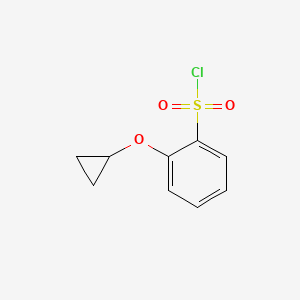
2-Cyclopropoxybenzene-1-sulfonylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H9ClO3S and a molecular weight of 232.68 g/mol . It is a sulfonyl chloride derivative, characterized by the presence of a cyclopropoxy group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This compound is primarily used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxybenzene-1-sulfonyl chloride typically involves the reaction of 2-cyclopropoxybenzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) . The reaction is usually carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride:
C9H9O3S(OH)+SOCl2→C9H9O3S(Cl)+SO2+HCl
Industrial Production Methods
In industrial settings, the production of 2-Cyclopropoxybenzene-1-sulfonyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the cyclopropoxy group can yield cyclopropanone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Cyclopropanone Derivatives: Formed by the oxidation of the cyclopropoxy group.
Applications De Recherche Scientifique
2-Cyclopropoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the modification of polymers and the synthesis of advanced materials.
Biological Studies: Acts as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an electrophilic reagent to introduce sulfonyl groups into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonyl Chloride: Lacks the cyclopropoxy group, making it less sterically hindered and more reactive.
Toluene-4-sulfonyl Chloride: Contains a methyl group instead of a cyclopropoxy group, leading to different reactivity and applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon substituent, used in similar nucleophilic substitution reactions.
Uniqueness
2-Cyclopropoxybenzene-1-sulfonyl chloride is unique due to the presence of the cyclopropoxy group, which imparts steric hindrance and influences its reactivity. This makes it a valuable reagent in selective synthetic transformations where controlled reactivity is desired .
Propriétés
Formule moléculaire |
C9H9ClO3S |
|---|---|
Poids moléculaire |
232.68 g/mol |
Nom IUPAC |
2-cyclopropyloxybenzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c10-14(11,12)9-4-2-1-3-8(9)13-7-5-6-7/h1-4,7H,5-6H2 |
Clé InChI |
NXTUSBUBSYNZJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC=CC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


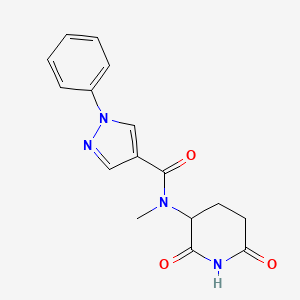
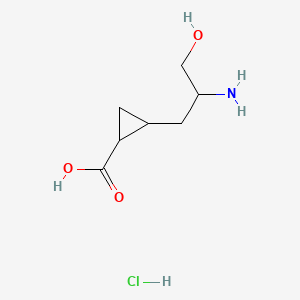
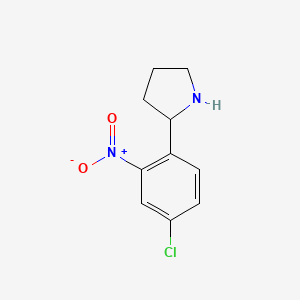
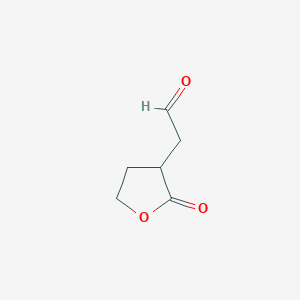
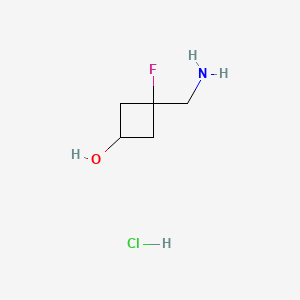
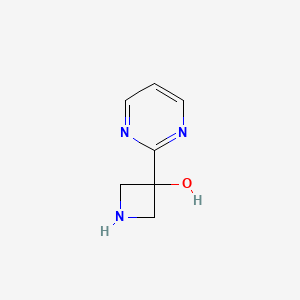
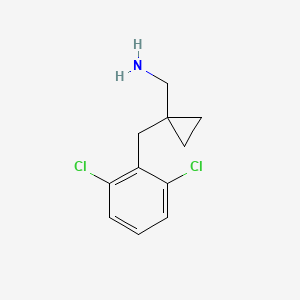


![2-[2-Chloro-4-(methylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13561348.png)
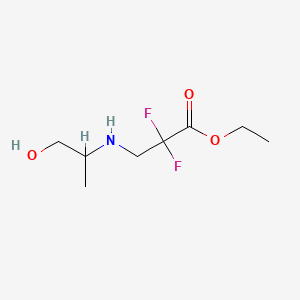
![[6-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B13561359.png)

